

# **Entrectinib's Efficacy in CNS and Non-CNS Metastatic Cancers: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Entrectinib (Rozlytrek®) has emerged as a significant therapeutic agent for tumors harboring specific genetic alterations, demonstrating notable efficacy in patient populations both with and without central nervous system (CNS) metastases. This guide provides a detailed comparison of entrectinib's performance in these patient subgroups, supported by experimental data from key clinical trials.

Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK) tyrosine kinases.[1][2] Its ability to cross the blood-brain barrier allows it to achieve therapeutic concentrations in the CNS, making it a valuable option for patients with intracranial disease.[1][3] This guide will delve into the clinical data that underscores its dual action in systemic and intracranial settings.

## **Comparative Efficacy of Entrectinib**

An integrated analysis of the phase I/II trials ALKA-372-001, STARTRK-1, and STARTRK-2 provides the primary basis for evaluating the efficacy of entrectinib.[4][5] These studies enrolled patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.[6] The data presented below compares the outcomes for patients with and without baseline CNS metastases across different tumor fusion types.

## **Efficacy in NTRK Fusion-Positive Solid Tumors**



In an integrated analysis of 54 patients with NTRK fusion-positive solid tumors, 33% had baseline CNS metastases.[7] Entrectinib demonstrated clinically meaningful and durable responses in this patient population, irrespective of CNS involvement at baseline.[7][8]

| Efficacy Endpoint                                   | Patients without CNS<br>Metastases (n=42) | Patients with CNS<br>Metastases (n=12) |
|-----------------------------------------------------|-------------------------------------------|----------------------------------------|
| Systemic Objective Response<br>Rate (ORR)           | 59.5% (95% CI: 43.3–74.4)[7]              | 50.0% (95% CI: 21.1–78.9)[7]           |
| Median Systemic Duration of Response (DOR)          | 12.9 months (95% CI: 7.1–NE) [7]          | Not Evaluable (NE) (95% CI: 4.2–NE)[7] |
| Median Systemic Progression-<br>Free Survival (PFS) | 12.0 months (95% CI: 8.7–<br>15.7)[7]     | 7.7 months (95% CI: 4.7–NE)<br>[7]     |
| Intracranial Objective<br>Response Rate (ORR)       | Not Applicable                            | 55.0% (95% CI: 31.5-76.9)[7]           |
| Median Intracranial Duration of Response (DOR)      | Not Applicable                            | 12.9 months (95% CI: 5.6-NE) [7]       |
| Median Intracranial Progression-Free Survival (PFS) | Not Applicable                            | 7.7 months (95% CI: 3.8-19.3)<br>[7]   |

Data from an integrated analysis of STARTRK-1, STARTRK-2, and ALKA-372-001 trials with a data cut-off of May 31, 2018.[7] An updated analysis presented at ESMO 2020 on 16 patients with NTRK fusion-positive tumors and baseline CNS metastases showed an intracranial ORR of 50%, a median intracranial DOR of 8.0 months, and a median intracranial PFS of 8.9 months.[9][10]

# Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

An updated integrated analysis of 161 patients with ROS1 fusion-positive NSCLC from the same three trials also demonstrated significant clinical benefit, including in patients with CNS metastases.[11][12]



| Efficacy Endpoint                                                                                      | Patients without CNS<br>Metastases (Investigator-<br>Assessed, n=105) | Patients with CNS<br>Metastases (Investigator-<br>Assessed, n=58) |
|--------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------|
| Systemic Objective Response Rate (ORR)                                                                 | 70% (95% CI: 60.5–78.4)[13]                                           | 64% (95% CI: 50.1–76.0)[13]                                       |
| Median Systemic Progression-<br>Free Survival (PFS)                                                    | 21.1 months (95% CI: 15.1–36.6)[13]                                   | 11.8 months (95% CI: 7.7–<br>15.5)[13]                            |
| Median Overall Survival (OS)                                                                           | Not reached[11]                                                       | Median OS of 47.8 months for the overall population[13]           |
| Intracranial Objective Response Rate (ORR) (BICR- assessed, measurable CNS disease, n=24)              | Not Applicable                                                        | 79.2% (95% CI: 57.9–92.9)[11]<br>[14]                             |
| Median Intracranial Duration of<br>Response (DOR) (BICR-<br>assessed, measurable CNS<br>disease, n=24) | Not Applicable                                                        | 12.9 months[11][14]                                               |
| Median Intracranial Progression-Free Survival (PFS) (BICR-assessed, measurable CNS disease, n=24)      | Not Applicable                                                        | 12.0 months (95% CI: 6.2–<br>19.3)[11][14]                        |

Data from an updated integrated analysis with a longer follow-up.[11][13] BICR: Blinded Independent Central Review.

## **Experimental Protocols**

The efficacy data for entrectinib is primarily derived from an integrated analysis of three open-label, multicenter, phase I/II clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[4][5]

### Study Design:

ALKA-372-001 and STARTRK-1: Phase I dose-escalation and dose-expansion studies.



 STARTRK-2: A phase II global basket study enrolling patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene rearrangements.[6]

### Patient Population:

- Inclusion Criteria: Patients with histologically or cytologically confirmed locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions were enrolled.[6][15]
   Patients with asymptomatic or previously treated and controlled CNS metastases were eligible.[6][15] An Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 was required.[15][16]
- Exclusion Criteria: Prior treatment with TRK, ROS1, or ALK inhibitors was generally not allowed, with some exceptions for crizotinib in ALK- or ROS1-rearranged NSCLC with CNSonly progression.

#### Treatment and Assessments:

- Dosage: The recommended adult dose of entrectinib was 600 mg administered orally once daily.[17]
- Tumor Assessment: Tumor assessments were conducted at week 4 and every 8 weeks
  thereafter.[4] Responses were evaluated by a Blinded Independent Central Review (BICR)
  using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[4] Intracranial responses
  were assessed using RECIST v1.1 or RANO criteria where applicable.[6]
- Endpoints: The primary endpoints were Objective Response Rate (ORR) and Duration of Response (DOR).[4] Secondary endpoints included Progression-Free Survival (PFS), Overall Survival (OS), and intracranial efficacy measures.[4][18]

# Visualizing the Mechanism and Workflow Signaling Pathways Inhibited by Entrectinib

Entrectinib functions by competitively inhibiting the ATP-binding sites of the TRK, ROS1, and ALK tyrosine kinases.[1] The fusion of these genes with others leads to constitutively active kinase signaling, driving oncogenesis through downstream pathways such as MAPK/ERK and



PI3K/AKT.[1] By blocking these kinases, entrectinib suppresses tumor growth and induces apoptosis.[1]



Click to download full resolution via product page

Caption: Entrectinib inhibits TRK, ROS1, and ALK fusion proteins, blocking downstream signaling.

# General Experimental Workflow for Entrectinib Clinical Trials

The clinical development of entrectinib followed a structured workflow from patient identification to data analysis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 2. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Updated Analysis of Outcomes With Entrectinib for Advanced ROS1 Fusion—Positive NSCLC - The ASCO Post [ascopost.com]
- 12. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Locally Advanced or Metastatic ROS1 Fusion—Positive Non—Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Efficacy and Safety of Entrectinib in ROS1 Fusion—Positive NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Table 9, Details of Individual Included Studies Entrectinib (Rozlytrek) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. va.gov [va.gov]
- 17. ec.europa.eu [ec.europa.eu]



- 18. Table 8, Inclusion Criteria for the Systematic Review Entrectinib (Rozlytrek) NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Entrectinib's Efficacy in CNS and Non-CNS Metastatic Cancers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616950#efficacy-of-entrectinib-in-patients-with-and-without-baseline-cns-metastases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com